2-Amino-1-(4-thiazolyl)propane
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Overview
Description
1-Methyl-2-thiazol-4-yl-ethylamine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-thiazol-4-yl-ethylamine typically involves the reaction of appropriate thiazole derivatives with ethylamine. One common method includes the reaction of 2-bromo-1-(4-methyl-2-thiazolyl)ethanone with ethylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods: Industrial production of 1-Methyl-2-thiazol-4-yl-ethylamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-thiazol-4-yl-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
1-Methyl-2-thiazol-4-yl-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-thiazol-4-yl-ethylamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
- 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine dihydrobromide
Uniqueness: 1-Methyl-2-thiazol-4-yl-ethylamine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 1-position and the ethylamine group at the 2-position can lead to distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C6H10N2S |
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Molecular Weight |
142.22 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C6H10N2S/c1-5(7)2-6-3-9-4-8-6/h3-5H,2,7H2,1H3 |
InChI Key |
RKNNJLTYXPPQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CSC=N1)N |
Origin of Product |
United States |
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